Glycyl-prolyl-arginyl-proline - 67869-62-9

Glycyl-prolyl-arginyl-proline

Catalog Number: EVT-269357
CAS Number: 67869-62-9
Molecular Formula: C20H35N7O7
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycyl-prolyl-arginyl-proline (GPRP) is a synthetic tetrapeptide analog of the amino-terminal sequence found in the alpha-chain of fibrin. [] It is widely used in scientific research as a potent and selective inhibitor of fibrin polymerization. [, ] GPRP mimics the natural sequence of fibrinogen, allowing it to interact with specific binding sites and interfere with the normal assembly of fibrin monomers into fibrin polymers. [, ] This inhibitory action makes GPRP a valuable tool in various biological and biochemical investigations, particularly those related to blood coagulation, platelet function, and fibrinolysis. [, , , , , , , ]

Synthesis Analysis

Several methods have been described for the synthesis of GPRP. One common approach involves solid-phase peptide synthesis, exemplified by the Merrifield method. [] In this method, the peptide chain is assembled sequentially on a solid support, with each amino acid added individually using specific coupling reagents and deprotection steps. [] Alternative synthesis strategies may employ solution-phase peptide synthesis or recombinant DNA technology. [, , ]

Molecular Structure Analysis

GPRP is a linear tetrapeptide composed of four amino acid residues: glycine, proline, arginine, and proline. [, ] The specific arrangement of these amino acids and their corresponding side chains contribute to the molecule's unique structure and its ability to interact with fibrinogen and related proteins. [] Structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the three-dimensional conformation of GPRP and its interactions with target molecules. [, , , ]

Chemical Reactions Analysis

GPRP primarily interacts with fibrinogen, a key protein involved in blood coagulation. [, , , ] It binds specifically to the fibrin polymerization sites (D-domain) on fibrinogen, preventing the normal assembly of fibrin monomers into fibrin polymers. [] This binding interaction has been characterized using various techniques, including binding assays and structural studies. [, , ] Additionally, GPRP has been shown to modify glutamine residues in the alpha and gamma chains of fibrinogen, further inhibiting transglutaminase cross-linking, a process essential for stabilizing fibrin clots. []

Mechanism of Action

GPRP exerts its biological effects primarily by binding to fibrinogen and inhibiting fibrin polymerization. [, , , ] This interaction disrupts the normal cascade of events in the coagulation pathway, preventing the formation of stable fibrin clots. [, , ] The mechanism involves competitive binding of GPRP to the D-domain of fibrinogen, blocking the interaction sites required for fibrin monomer polymerization. [, ] This inhibition of fibrin formation has significant implications for platelet function and thrombus stability. [, , , ]

Applications
  • Investigating thrombus formation and stability: GPRP's ability to inhibit fibrin polymerization makes it a valuable tool for studying the role of fibrin in thrombus formation and stability in vitro and in vivo. [, , ] Researchers utilize GPRP to dissect the specific contributions of fibrin to thrombus development and evaluate the impact of various factors on clot stability under controlled conditions. [, , ]

  • Studying platelet-fibrin interactions: GPRP has been used to elucidate the role of fibrinogen binding and fibrin formation in platelet activation and aggregation. [, , ] By inhibiting fibrin polymerization, researchers can investigate the direct effects of fibrinogen binding on platelet function and identify signaling pathways involved in platelet responses to fibrinogen and fibrin. [, , ]

  • Evaluating fibrinolytic agents: GPRP's ability to inhibit fibrin polymerization can be utilized to assess the efficacy of fibrinolytic agents, such as tissue plasminogen activator (tPA). [] By comparing the ability of tPA to degrade fibrin clots formed in the presence and absence of GPRP, researchers can evaluate the specific impact of fibrinolytic agents on fibrin degradation. []

  • Developing new antithrombotic therapies: The understanding of GPRP's mechanism of action and its effects on fibrin polymerization has provided valuable insights for the development of novel antithrombotic therapies. [, ] By targeting fibrin polymerization, researchers aim to develop safer and more effective treatments for thrombotic disorders. [, ]

Future Directions
  • Developing GPRP derivatives with improved properties: Investigating the structure-activity relationship of GPRP analogs to identify derivatives with enhanced potency, selectivity, and pharmacokinetic properties. []
  • Exploring the therapeutic potential of GPRP: Investigating the potential use of GPRP or its analogs as therapeutic agents for treating thrombotic disorders, while carefully evaluating potential side effects and long-term consequences. [, ]

Glycyl-L-Prolyl-L-Arginyl-L-Proline

Compound Description: This compound is a tetrapeptide analog of the amino-terminal sequence of the alpha-chain of fibrin. It is a potent inhibitor of fibrin polymerization []. It binds to fibrinogen and to fragment D with an association constant of approximately 5 x 104. It does not bind to fragment E. The number of binding sites is two for fibrinogen and one for fragment D [].

Glycyl-L-Prolyl-L-Arginylsarcosine

Compound Description: This compound is a potent inhibitor of fibrin polymerization [].

Relevance: Glycyl-L-Prolyl-L-Arginylsarcosine shares the same Gly-Pro-Arg sequence as Glycyl-Prolyl-Arginyl-Proline. Replacing the C-terminal proline with sarcosine still allows for inhibition of fibrin polymerization [].

Glycyl-L-Prolyl-L-Arginine

Compound Description: This compound is a tripeptide that binds less tightly to fibrinogen than Glycyl-Prolyl-Arginyl-Proline and is less than half as effective in preventing fibrin polymerization [].

Relevance: Glycyl-L-Prolyl-L-Arginine shares the same Gly-Pro-Arg sequence as Glycyl-Prolyl-Arginyl-Proline. The deletion of the C-terminal proline results in decreased ability to prevent fibrin polymerization [].

Glycyl-L-Histidyl-L-Arginyl-L-Proline

Compound Description: This tetrapeptide corresponds exactly to the amino terminus of the fibrin beta-chain. It does not inhibit the aggregation of fibrin monomers. It binds weakly to fibrinogen, suggesting the involvement of sites other than those binding the alpha-chain analogues [].

Relevance: Glycyl-L-Histidyl-L-Arginyl-L-Proline has a similar structure to Glycyl-Prolyl-Arginyl-Proline. The similar placement of proline and arginine within the peptide sequence may be relevant for binding to fibrinogen [].

Glycine-L-Proline

Compound Description: This dipeptide was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: Glycine-L-Proline contains the same dipeptide sequence, Gly-Pro, as Glycyl-Prolyl-Arginyl-Proline. This dipeptide sequence alone is not sufficient to inhibit fibrin polymerization [].

L-Prolyl-L-Arginine

Compound Description: This dipeptide was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: L-Prolyl-L-Arginine contains the same dipeptide sequence, Pro-Arg, as Glycyl-Prolyl-Arginyl-Proline. This dipeptide sequence alone is not sufficient to inhibit fibrin polymerization [].

Glycyl-L-Prolyl-L-Seryl-L-Proline

Compound Description: This tetrapeptide corresponds to the serine/arginine amino acid replacement previously reported for a defective human fibrinogen []. It was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: Glycyl-L-Prolyl-L-Seryl-L-Proline is structurally similar to Glycyl-Prolyl-Arginyl-Proline with a serine residue replacing the arginine. This substitution results in the loss of ability to inhibit fibrin polymerization [].

N-(4-Azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5

Compound Description: This compound is a photoaffinity label used to study the peptide binding site of prolyl 4-hydroxylase []. It is a good substrate for the enzyme and is capable of light-induced inactivation of prolyl 4-hydroxylase activity [].

Properties

CAS Number

67869-62-9

Product Name

Glycyl-prolyl-arginyl-proline

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H35N7O7

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

ZYTSTPIIKNCGRE-QKWXXBCPSA-N

SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Solubility

Soluble in DMSO

Synonyms

Gly-Pro-Arg-Pro
glycyl-prolyl-arginyl-proline
GPRP peptide

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.